molecular formula C8H6N2O2 B1589658 Pyrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 104468-87-3

Pyrazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B1589658
CAS No.: 104468-87-3
M. Wt: 162.15 g/mol
InChI Key: PKBWKZMOZIZGJB-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 104468-87-3) is a fused heteroaromatic bicyclic compound that serves as a versatile and valuable building block in medicinal chemistry and chemical biology research. This compound features a carboxylic acid functional group at the 5-position, providing a reactive handle for further derivatization into amides, esters, and other conjugates via standard coupling reactions. One of the most prominent research applications of this chemotype is in the development of novel fluorescent probes. Derivatives of pyrazolo[1,5-a]pyridine have been synthesized as high-performance fluorescent probes for monitoring intracellular pH in living cells . These probes exhibit a fast response time (less than 10 seconds), a high fluorescence quantum yield (φ = 0.64), and high selectivity and sensitivity, operating through an intramolecular charge transfer (ICT) mechanism. They are particularly useful for detecting extremely acidic conditions (pH 2.4-4.0), making them applicable for studying acidic organelles and environments . Beyond its photophysical applications, the pyrazolo[1,5-a]pyridine core is a privileged scaffold in drug discovery. This structural motif is found in compounds investigated for a wide range of pharmacological activities, including roles as kinase inhibitors , dopamine receptor antagonists , anti-herpetic agents , and 5HT3 antagonists used to manage chemotherapy-induced vomiting . The rigid, planar structure of the bicyclic system makes it an excellent pharmacophore for interacting with various biological targets. The synthetic utility of this compound is well-documented. It can be synthesized via efficient, scalable methods, including a one-pot sonochemical synthetic strategy under catalyst-free conditions, ensuring a practical and accessible supply for research purposes . This product is offered with a purity of 97% and is supplied as a solid. It is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7(5-6)1-3-9-10/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBWKZMOZIZGJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451195
Record name Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104468-87-3
Record name Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridine-5-carboxylic acid
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Preparation Methods

Synthesis via Cyclization of N-Amino-2-iminopyridines with β-Diketones

One efficient method to synthesize pyrazolo[1,5-a]pyridines, including carboxylic acid derivatives, involves the reaction of N-amino-2-iminopyridines with cyclic β-diketones under oxidative conditions.

  • Reaction Conditions:

    • N-amino-2-iminopyridine (3 mmol) and cyclic β-diketones (3 mmol)
    • Solvent: Ethanol (10 mL) with acetic acid (6 equivalents)
    • Atmosphere: Oxygen (1 atm)
    • Temperature: 130 °C
    • Duration: 18 hours
  • Mechanism:

    • Initial nucleophilic addition of the enol form of the β-diketone to the N-amino-2-iminopyridine forms an adduct.
    • This adduct undergoes oxidative dehydrogenation by molecular oxygen to form an intermediate.
    • Intramolecular cyclization and dehydration yield the pyrazolo[1,5-a]pyridine core.
  • Outcome:

    • Crystalline products are obtained after cooling and filtration.
    • High purity achieved by recrystallization.

This method allows the synthesis of various substituted pyrazolo[1,5-a]pyridines with good yields and broad substrate scope, making it suitable for preparing carboxylic acid derivatives after further functional group transformations.

Improved Synthesis via 1,3-Dipolar Cycloaddition and Subsequent Hydrolysis

A notable alternative approach involves the preparation of pyrazolo[1,5-a]pyridine-3-carboxylate derivatives through 1,3-dipolar cycloaddition reactions, followed by alkaline hydrolysis to obtain the corresponding carboxylic acids.

  • Procedure Highlights:

    • Starting materials: N-aminopyridine sulfates (prepared from substituted pyridines and hydroxylamine-O-sulfonic acid) and ethyl propionate.
    • The cycloaddition is performed in mixed solvents (water and N,N-dimethylformamide) to enhance solubility.
    • The crude esters are then treated with 30% sodium hydroxide aqueous solution to hydrolyze the ester group to the carboxylic acid.
  • Advantages:

    • Eliminates the need to convert N-aminopyridine sulfates into iodine salts, simplifying the process.
    • Mild reaction conditions and cost-effectiveness make it suitable for large-scale production.
    • Yields range from 88% to 93%, indicating high efficiency.
  • Key Notes:

    • The method is particularly suited for substituted pyrazolo[1,5-a]pyridine-3-carboxylic acids.
    • Direct use of N-aminopyridine sulfates streamlines the synthesis.

Hydrolysis of Esters Followed by Decarboxylation and Functional Group Transformations

Another classical approach to obtain pyrazolo[1,5-a]pyridine-5-carboxylic acid involves hydrolysis of the corresponding ester derivatives, sometimes combined with decarboxylation and further oxidation or reduction steps.

  • Typical Steps:

    • Ester Hydrolysis:
      • Reflux ester (e.g., ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate) with sodium hydroxide in ethanol for about 6 hours.
      • Acidify the reaction mixture to precipitate the carboxylic acid.
    • Decarboxylation (if required):
      • Reflux in aqueous sulfuric acid to remove carboxyl groups selectively.
    • Reduction and Reoxidation:
      • Carboxylic acid can be converted to aldehydes or alcohols by reduction using agents like sodium borohydride after activation (e.g., with carbonyldiimidazole).
      • Reoxidation steps can regenerate the acid or aldehyde functionalities as needed.
  • Reaction Conditions:

    • Hydrolysis: 1 M NaOH and ethanol, reflux for 6 hours.
    • Acidification: pH adjusted to 1 with HCl.
    • Purification by filtration and drying.
  • Yields and Purity:

    • Yields reported around 91% for ester hydrolysis to acid.
    • The method is well-established and allows access to various derivatives depending on starting ester substituents.
  • Additional Notes:

    • Vilsmeier reaction conditions can be used post-hydrolysis for further functionalization.
    • The sequence offers flexibility in modifying the pyrazolo[1,5-a]pyridine core.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Reaction Time & Temp Yield (%) Advantages Limitations
Cyclization of N-amino-2-iminopyridines with β-diketones N-amino-2-iminopyridines, cyclic β-diketones Ethanol, acetic acid, O₂ atmosphere, 130 °C 18 h High (varies) Direct cyclization, broad scope Requires oxygen atmosphere, high temp
1,3-Dipolar cycloaddition and hydrolysis N-aminopyridine sulfates, ethyl propionate Water/DMF, 30% NaOH aqueous Mild, unspecified time 88–93 Simplified steps, cost-effective Limited to 3-carboxylic acid derivatives
Ester hydrolysis and decarboxylation Pyrazolo[1,5-a]pyridine esters NaOH/EtOH reflux, acidification 6 h reflux ~91 Well-known, scalable Multi-step, requires purification

Detailed Research Findings and Notes

  • The oxidative cyclization method using molecular oxygen is mechanistically interesting as it involves an oxidative dehydrogenation step that facilitates ring closure, providing a green chemistry advantage by using oxygen as the oxidant.

  • The improved synthesis via direct use of N-aminopyridine sulfates bypasses problematic intermediate isolation steps, enhancing industrial applicability.

  • The hydrolysis and decarboxylation approach is versatile and compatible with various substituents, allowing further functionalization of the pyrazolo[1,5-a]pyridine scaffold for medicinal chemistry applications.

  • Reaction conditions such as solvent choice, temperature, and atmosphere play critical roles in optimizing yields and purity.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Pyrazolo[1,5-a]pyridine derivatives have been identified as potential inhibitors of various protein kinases, including AXL and c-MET kinases. These kinases play crucial roles in cell signaling pathways associated with cancer progression. The selective inhibition of these kinases could lead to therapeutic benefits in treating cancers where these proteins are overexpressed or mutated .

1.2 Enzymatic Inhibition
Research highlights the capability of pyrazolo[1,5-a]pyridine derivatives to act as inhibitors for several enzymes involved in critical biological processes. For instance, compounds derived from this scaffold have shown promise as inhibitors of p38 MAP kinase and PI3 kinase, which are implicated in inflammatory responses and cancer cell survival respectively .

1.3 Neurological Disorders
Some derivatives exhibit properties as dopamine D2/D3/D4 receptor antagonists, suggesting their potential use in treating neurological disorders such as schizophrenia and Parkinson's disease. Their ability to modulate neurotransmitter activity could lead to new therapeutic strategies in this area .

Material Science Applications

2.1 Fluorescent Probes
Recent studies have developed pyrazolo[1,5-a]pyridine derivatives as novel fluorescent probes with high quantum yields. These compounds can be utilized for pH sensing in biological systems due to their sensitivity to protonation changes, making them valuable tools for cellular imaging and diagnostics .

2.2 Photophysical Properties
The unique photophysical characteristics of pyrazolo[1,5-a]pyridine derivatives allow them to be explored as materials in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to form stable crystals with notable conformational properties enhances their application in solid-state devices .

Synthetic Methodologies

3.1 Synthesis Techniques
The synthesis of pyrazolo[1,5-a]pyridine-5-carboxylic acid has been achieved through various methods including:

  • Sonochemical Synthesis : This scalable method allows for rapid synthesis under mild conditions, yielding high purity products .
  • Pericyclic Reactions : These reactions facilitate the formation of complex structures from simpler precursors, enhancing the diversity of the resulting compounds .
  • Tandem Reactions : Researchers have successfully employed tandem reactions to synthesize pyrazolo[1,5-a]pyridines efficiently while minimizing the number of steps involved in the synthesis process .

Case Studies

Application AreaCompound ExampleFindings
AnticancerPyrazolo[1,5-a]pyridine derivativesInhibition of AXL and c-MET kinases; potential for targeted cancer therapies .
Enzymatic InhibitionVarious pyrazolo derivativesEffective inhibitors of p38 MAP kinase and PI3 kinase; implications for inflammatory diseases .
Neurological DisordersDopamine receptor antagonistsPotential treatments for schizophrenia; modulation of neurotransmitter systems .
Fluorescent ProbesPyrazolo[1,5-a]pyridine carboxylic acidHigh quantum yield; effective pH sensing in biological contexts .

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific derivative of the compound . The pathways involved often include key signaling cascades that regulate cell growth and apoptosis, making it a valuable compound in cancer research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyridine-5-carboxylic acid is structurally and functionally distinct from analogs due to variations in substituent positions, ring systems, and functional groups. Below is a detailed comparison:

Positional Isomers of Carboxylic Acid

Compound Name Carboxylic Acid Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 5 C₈H₆N₂O₂ 162.15 Precursor for kinase inhibitors
Pyrazolo[1,5-a]pyridine-3-carboxylic acid 3 C₈H₆N₂O₂ 162.15 Used in anti-inflammatory agents; forms carboxamides via amidation
Pyrazolo[1,5-a]pyridine-6-carboxylic acid 6 C₈H₆N₂O₂ 162.15 Limited data; structural analog

Key Insight : The 3-carboxylic acid derivative is more reactive in amidation reactions, enabling diverse drug-like molecules (e.g., compounds 5a−5v in ). The 5-position is sterically less hindered, favoring direct functionalization.

Halogen-Substituted Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Impact on Properties References
3-Chlorothis compound 3-Cl C₈H₅ClN₂O₂ 196.59 Enhanced electrophilicity; potential for cross-coupling reactions
3-Bromothis compound 3-Br C₈H₅BrN₂O₂ 241.04 Increased molecular weight; useful in radiopharmaceuticals

Key Insight : Halogenation at the 3-position increases molecular weight and polarity, improving binding affinity in target proteins. Bromine’s larger atomic radius may enhance hydrophobic interactions .

Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyridine Systems

Compound Name Core Structure Molecular Formula Key Applications References
This compound Pyridine core C₈H₆N₂O₂ Kinase inhibitors, anti-inflammatory agents
5-Methyl-7-pentafluoroethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrimidine core C₁₀H₇F₅N₃O₂ TTK protein kinase inhibition; improved physicochemical properties

Key Insight : Replacing pyridine with pyrimidine introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Pyrimidine derivatives exhibit stronger kinase inhibition due to enhanced π-π stacking and polar interactions .

Functional Group Modifications

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Impact on Solubility/Bioactivity References
5-Acetamidopyrazolo[1,5-a]pyridine-3-carboxylic acid 5-Acetamido C₁₀H₉N₃O₃ 219.20 Increased polarity; potential for H-bonding
5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid 5-Methoxy C₉H₈N₂O₃ 192.17 Improved lipophilicity; CNS penetration
5-Trifluoromethylpyrazolo[1,5-a]pyridine-2-carboxylic acid 5-CF₃ C₉H₅F₃N₂O₂ 230.14 Enhanced metabolic stability; electron-withdrawing effects

Key Insight : Polar groups (e.g., acetamido) improve aqueous solubility, while hydrophobic groups (e.g., CF₃) enhance membrane permeability and target residence time .

Biological Activity

Introduction

Pyrazolo[1,5-a]pyridine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its pharmacological applications, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Structure and Synthesis

Pyrazolo[1,5-a]pyridine derivatives are characterized by a fused bicyclic structure that incorporates a pyrazole and a pyridine ring. The synthesis of these compounds often involves multi-step reactions, which can include cyclization and functional group modifications to enhance biological activity.

Table 1: Common Synthetic Routes for Pyrazolo[1,5-a]pyridine Derivatives

Synthetic RouteKey Reagents/ConditionsYield (%)
Cyclization of hydrazones with α,β-unsaturated carbonylsBase catalysis60-85
Reaction with isocyanatesSolvent-free conditions75-90
Tandem reactions involving diazotizationAcidic conditions50-70

Antagonistic Properties

Recent studies have demonstrated that pyrazolo[1,5-a]pyridine derivatives exhibit significant antagonistic activity against various receptors:

  • EP1 Receptor Antagonists : A series of novel derivatives have been synthesized and shown to act as potent EP1 receptor antagonists, which are promising for treating overactive bladder conditions. For instance, compound 4c displayed nanomolar-level antagonistic effects in rat models, significantly inhibiting bladder contractions induced by prostaglandin E2 .

Fluorescent Probes

Another area of interest is the development of pyrazolo[1,5-a]pyridine derivatives as fluorescent probes. These compounds have demonstrated high fluorescence quantum yields and rapid response times in acidic environments, making them suitable for monitoring intracellular pH levels. One derivative achieved a pKa of 3.03 with a quantum yield of 0.64 .

Antiproliferative Activity

Pyrazolo[1,5-a]pyridine derivatives have also been evaluated for their antiproliferative effects against various cancer cell lines. Studies indicate that modifications to the structure can significantly impact their efficacy:

  • Cell Line Studies : Compounds with hydroxyl (-OH) groups exhibited improved antiproliferative activity against HeLa and MDA-MB-231 cell lines, with IC50 values as low as 0.0046 mM reported for specific derivatives .

Table 2: Antiproliferative Activity of Selected Pyrazolo[1,5-a]pyridine Derivatives

CompoundCell LineIC50 (mM)
55MDA-MB-2319.0
56MDA-MB-2310.075
57HeLa0.069
58HeLa0.0046

Case Study: EP1 Antagonism in Overactive Bladder

In a study aimed at exploring the therapeutic potential of pyrazolo[1,5-a]pyridine derivatives as EP1 antagonists, compound 4c was administered intraduodenally in a rat model. The results indicated a significant reduction in bladder contractions compared to controls, suggesting its potential utility in managing overactive bladder syndrome .

Case Study: Fluorescent Probe Application

A novel fluorescent probe based on pyrazolo[1,5-a]pyridine was developed for intracellular pH monitoring. This probe successfully calibrated pH values in RAW 264.7 cells with high sensitivity and selectivity under acidic conditions, demonstrating its applicability in cellular studies .

Q & A

Q. What are the common synthetic routes for Pyrazolo[1,5-a]pyridine-5-carboxylic acid and its derivatives?

this compound is typically synthesized via amidation or condensation reactions. For example, derivatives like carboxamides can be prepared by reacting pyrazolo[1,5-a]pyridine-3-carboxylic acids with primary amines under standard amidation conditions . Improved methods include optimizing reaction temperatures and catalysts, such as using trifluoroacetic anhydride (TFAA) to enhance yield and purity . One-pot strategies, like those involving enamine intermediates, are also effective for generating substituted analogs .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (1H and 13C) to confirm structural integrity and substituent positions .
  • High-performance liquid chromatography (HPLC) for purity assessment (>98% purity thresholds are common in pharmacological studies) .
  • Mass spectrometry (HRMS) to verify molecular weights and fragmentation patterns .

Q. How should this compound be stored, and what are its solubility properties?

The compound is hygroscopic and should be stored in sealed containers at room temperature (RT), away from moisture . For solubility:

  • Prepare stock solutions in DMSO (10–50 mM) for biological assays.
  • Use co-solvents like ethanol or polyethylene glycol (PEG) for in vitro studies, ensuring compatibility with assay buffers .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield?

Optimization strategies include:

  • Catalyst selection : Using TFAA or Pd-based catalysts for regioselective functionalization .
  • Temperature control : Maintaining 80–100°C during cyclization steps to minimize side reactions .
  • Purification protocols : Column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1 ratios) to isolate high-purity fractions .

Q. How do substituents at position 3 or 5 influence the compound’s reactivity in cross-coupling reactions?

Substituents like boronic esters (e.g., Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester) enable Suzuki-Miyaura couplings for aryl/heteroaryl functionalization. Key considerations:

  • Base selection : Use K2CO3 or Cs2CO3 in THF/water mixtures to stabilize the boronate intermediate .
  • Steric effects : Bulky substituents at position 3 may reduce coupling efficiency, requiring longer reaction times (24–48 hours) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability). Mitigation approaches:

  • Metabolic stability assays : Pre-screen compounds in liver microsomes to identify rapid degradation .
  • Formulation adjustments : Use liposomal encapsulation or prodrug strategies to enhance in vivo efficacy .
  • Dose-response validation : Compare IC50 values across multiple cell lines and animal models to confirm target engagement .

Q. How is regioselective functionalization achieved at position 7 of this compound?

Regioselectivity is controlled via:

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate position 7, followed by electrophilic quenching .
  • Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid as a methyl ester) to direct substitution .

Key Considerations for Researchers

  • Contradictory data : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Functionalization challenges : Prioritize protecting group strategies to avoid side reactions during multi-step syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyridine-5-carboxylic acid

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